3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione 3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 882-65-5
VCID: VC15958933
InChI: InChI=1S/C10H16N2O3/c1-7-2-4-10(5-3-7)8(14)12(6-13)9(15)11-10/h7,13H,2-6H2,1H3,(H,11,15)
SMILES:
Molecular Formula: C10H16N2O3
Molecular Weight: 212.25 g/mol

3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione

CAS No.: 882-65-5

Cat. No.: VC15958933

Molecular Formula: C10H16N2O3

Molecular Weight: 212.25 g/mol

* For research use only. Not for human or veterinary use.

3-(Hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione - 882-65-5

Specification

CAS No. 882-65-5
Molecular Formula C10H16N2O3
Molecular Weight 212.25 g/mol
IUPAC Name 3-(hydroxymethyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C10H16N2O3/c1-7-2-4-10(5-3-7)8(14)12(6-13)9(15)11-10/h7,13H,2-6H2,1H3,(H,11,15)
Standard InChI Key KDSCHUFYKGKZPC-UHFFFAOYSA-N
Canonical SMILES CC1CCC2(CC1)C(=O)N(C(=O)N2)CO

Introduction

Structural Characterization

Molecular Architecture

The compound features a spiro[4.5]decane core, where the hydantoin ring (1,3-diazaspiro) is fused to a cyclohexane moiety. Key structural attributes include:

  • Molecular formula: C₁₀H₁₆N₂O₃ .

  • Functional groups: A hydroxymethyl (-CH₂OH) substituent at position 3 and a methyl group at position 8 .

  • Stereochemistry: The spiro junction imposes conformational rigidity, while the hydroxymethyl group introduces polarity.

Table 1: Structural identifiers

PropertyValue
SMILESCC1CCC2(CC1)C(=O)N(C(=O)N2)CO
InChIInChI=1S/C10H16N2O3/c1-7-2-4-10(5-3-7)8(14)12(6-13)9(15)11-10/h7,13H,2-6H2,1H3,(H,11,15)
InChIKeyKDSCHUFYKGKZPC-UHFFFAOYSA-N
Predicted CCS (Ų)*149.2 ([M+H]+)

*Collision cross-section data derived from ion mobility spectrometry predictions .

Synthetic Considerations

Challenges in Synthesis

While no direct synthetic route for this compound is documented, analogous spirohydantoins are typically synthesized via:

  • Cyclocondensation: Urea derivatives reacting with ketones or aldehydes under acidic conditions .

  • Multicomponent reactions: Employing diethyl oxalate, ammonium carbonate, and amines, as seen in related spiro systems .

A patent describing 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione synthesis (yield: 75–80%) highlights the use of diethyl oxalate, urea, and ammonium carbonate in methanol, avoiding toxic reagents like sodium cyanide . This method’s adaptability suggests potential pathways for synthesizing the hydroxymethyl variant through modified intermediates.

Hypothetical Route

  • Primary reaction: Diethyl oxalate, urea, and ammonium carbonate form a hydantoin precursor .

  • Functionalization: Introducing a hydroxymethyl group via Mannich reaction or aldehyde condensation.

  • Cyclization: Acid-catalyzed spiro ring closure.

Physicochemical Properties

Predicted Behavior

  • Solubility: Moderate polarity from the hydroxymethyl group suggests solubility in polar aprotic solvents (e.g., DMSO, methanol).

  • Stability: Hydantoin rings are generally stable under physiological conditions but may undergo hydrolysis under strong acidic/basic conditions.

Table 2: Ion mobility data (adducts)

Adductm/zCCS (Ų)
[M+H]+213.12337149.2
[M+Na]+235.10531157.6
[M-H]-211.10881148.3

Research Gaps and Future Directions

Unanswered Questions

  • Synthetic optimization: Scalable routes for 3-hydroxymethyl substitution.

  • Biological screening: Anticonvulsant, anticancer, or antimicrobial activity.

  • Crystallography: Confirm stereochemistry and intermolecular interactions.

Recommendations

  • Fragment-based design: Leverage spirocyclic rigidity in kinase inhibitors.

  • Safety profiling: Assess toxicity using in vitro hepatocyte models.

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